molecular formula C15H13ClN2O3 B5138808 2-chloro-4-nitro-N-(1-phenylethyl)benzamide

2-chloro-4-nitro-N-(1-phenylethyl)benzamide

Cat. No. B5138808
M. Wt: 304.73 g/mol
InChI Key: FWMMIDGETIMDPY-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and its potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(1-phenylethyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound may also inhibit the activity of enzymes involved in DNA synthesis, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-nitro-N-(1-phenylethyl)benzamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. In addition, 2-chloro-4-nitro-N-(1-phenylethyl)benzamide has been shown to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-4-nitro-N-(1-phenylethyl)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 2-chloro-4-nitro-N-(1-phenylethyl)benzamide in scientific research. One potential direction is the development of novel anticancer drugs based on the structure of this compound. Another potential direction is the use of this compound as a photosensitizer in photodynamic therapy for cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of 2-chloro-4-nitro-N-(1-phenylethyl)benzamide involves the reaction between 2-chloro-4-nitrobenzoic acid and 1-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 2-chloro-4-nitro-N-(1-phenylethyl)benzamide.

Scientific Research Applications

2-chloro-4-nitro-N-(1-phenylethyl)benzamide has been extensively used in scientific research to study its potential applications in drug development. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.

properties

IUPAC Name

2-chloro-4-nitro-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)13-8-7-12(18(20)21)9-14(13)16/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMMIDGETIMDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-nitro-N-(1-phenylethyl)benzamide

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